molecular formula C7H8O2 B14496599 2-Oxabicyclo[2.2.2]oct-5-en-3-one CAS No. 63838-51-7

2-Oxabicyclo[2.2.2]oct-5-en-3-one

Cat. No.: B14496599
CAS No.: 63838-51-7
M. Wt: 124.14 g/mol
InChI Key: OBNPFXSOHOEJOI-UHFFFAOYSA-N
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Description

2-Oxabicyclo[222]oct-5-en-3-one is a bicyclic compound with an oxygen atom incorporated into its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxabicyclo[2.2.2]oct-5-en-3-one can be achieved through several methods. One common approach involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method is notable for its efficiency and the incorporation of the 2-Oxabicyclo[2.2.2]octane core into various structures.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalability of synthetic routes such as flow photochemistry has been explored for related compounds . This approach can significantly reduce reaction times and improve throughput, making it a viable option for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Oxabicyclo[2.2.2]oct-5-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of new derivatives.

    Substitution: Substitution reactions, particularly involving nucleophiles, can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine for iodocyclization , n-butyl lithium for ring-opening polymerization , and trifluoromethanesulfonic acid as a catalyst . The conditions for these reactions vary, but they often involve specific solvents and temperature controls to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, ring-opening polymerization of 2-Oxabicyclo[2.2.2]octan-3-one can yield polyesters with alicyclic moieties .

Scientific Research Applications

2-Oxabicyclo[2.2.2]oct-5-en-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxabicyclo[2.2.2]oct-5-en-3-one involves its incorporation into molecular structures, where it can influence the physicochemical properties of the resulting compounds. For example, replacing the phenyl ring in drugs with the 2-Oxabicyclo[2.2.2]octane core can enhance water solubility, metabolic stability, and reduce lipophilicity . This modification can lead to improved drug efficacy and reduced side effects.

Comparison with Similar Compounds

Properties

CAS No.

63838-51-7

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

2-oxabicyclo[2.2.2]oct-5-en-3-one

InChI

InChI=1S/C7H8O2/c8-7-5-1-3-6(9-7)4-2-5/h1,3,5-6H,2,4H2

InChI Key

OBNPFXSOHOEJOI-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC1C(=O)O2

Origin of Product

United States

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